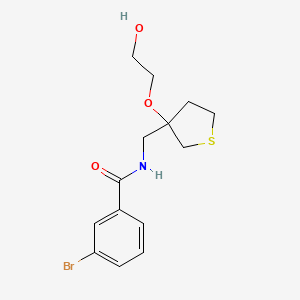

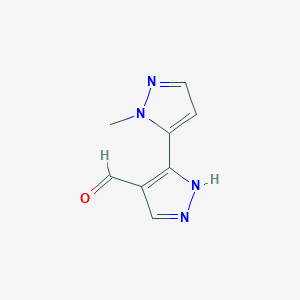

3-bromo-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene derivatives, such as the one you mentioned, have received much attention due to their incorporation in natural products, medicines, functional materials, and photoresponsive dyes . They are known for their unique electronic, optical, and redox properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, autopolymerization is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . This involves investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods like Density Functional Theory (DFT) and Hartree-Fock (HF). These methods help optimize the molecular structures of the compounds .Chemical Reactions Analysis

The autopolymerization reaction of halogenated thiophene derivatives is a common chemical reaction . In this process, a side reaction of the autopolymerization reaction was found, and it was estimated that the polymerization reaction mechanism occurred in multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives have been studied extensively . They are known for their stability in various oxidation states and excellent charge transport properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-bromo-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzamide is a compound that may be involved in various chemical synthesis processes and studies due to its structural complexity and potential reactivity. Similar compounds have been synthesized and studied for their chemical properties and reactions. For instance, compounds with bromo and benzamide functional groups have been synthesized to explore their antidopaminergic properties, suggesting potential applications in neuroscience research (Högberg et al., 1990). Additionally, brominated benzolactone and lactam derivatives have been reacted with thioureas and 4-methoxythiobenzamide to study their chemical behavior under various conditions, indicating a potential interest in organic synthesis and reaction mechanism studies (Kammel et al., 2015).

Pharmacological Research

While the specific compound may not have direct pharmacological applications mentioned in available literature, related compounds with bromo and benzamide groups have been explored for their pharmacological potential. For example, the synthesis of novel thiourea derivatives, including benzamide groups, has been investigated for their antipathogenic activity, showing significant effects especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011). Such research highlights the potential of these compounds in developing new antimicrobial agents with specific mechanisms of action.

Materials Science and Catalysis

Compounds with similar structural features have been utilized in materials science and catalysis research. For instance, benzamide derivatives have been synthesized and evaluated for their electrochemical and magnetic properties, which could have implications in developing new materials or catalysts for chemical reactions (Amudha et al., 1999).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3S/c15-12-3-1-2-11(8-12)13(18)16-9-14(19-6-5-17)4-7-20-10-14/h1-3,8,17H,4-7,9-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCOUBILAMFCAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(CNC(=O)C2=CC(=CC=C2)Br)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[8-(Aminocarbonyl)-2,4-dimethylimidazo[1,5-a]pyrimidin-3-yl]propanoic acid](/img/structure/B2844243.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2844245.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2844246.png)

![3-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide](/img/structure/B2844250.png)

![5-((1-ethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2844263.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2844266.png)